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Compound of Interest

2-amino-N,N, 3-
Compound Name: ) ]
trimethylpentanamide

Cat. No.: B12460660

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed analysis of the molecular weight and structural properties of
the chemical compound 2-amino-N,N,3-trimethylpentanamide. The molecular formula was
determined through systematic IUPAC nomenclature analysis, and the corresponding
molecular weight was calculated using standard atomic weights. This guide presents this data
in a structured format, outlines the methodology for its determination, and provides a visual
representation of the molecule's structure to aid in research and development applications.
While public database entries for this specific molecule are not readily available, the principles
outlined herein provide a foundational understanding of its basic physicochemical properties.

Compound Identification and Molecular Structure

The compound's structure is derived from its IUPAC name:

o Pentanamide: A five-carbon chain forms the backbone, with a carbonyl group at position 1
and a nitrogen atom attached to the carbonyl carbon.

e 2-amino: An amino group (-NH-z) is attached to the second carbon atom (the alpha-carbon).

o 3-methyl: A methyl group (-CHs) is attached to the third carbon atom.
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e N,N-dimethyl: Two methyl groups (-CHs) are attached to the nitrogen atom of the amide
group.

This systematic construction leads to the molecular formula CsH1sN20.

Molecular Structure Diagram

The two-dimensional chemical structure of 2-amino-N,N,3-trimethylpentanamide is depicted
below.

Caption: 2D structure of 2-amino-N,N,3-trimethylpentanamide.

Physicochemical Data

All quantitative data for the compound has been calculated and summarized below.

Molecular Formula and Weight

This table details the elemental composition and calculated molecular weights of the

compound.
Property Value
Molecular Formula CsH1sN20
Average Molecular Weight 158.25 g/mol
Monoisotopic Mass 158.141913 g/mol

Elemental Composition

This table breaks down the molecular weight by its constituent elements.
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. . Mass Mass
Atomic Weight o
Element Count (gimol ) Contribution ( Percentage
mo
. gimol ) (%)

Carbon 8 12.011 96.088 60.72
Hydrogen 18 1.008 18.144 11.46
Nitrogen 2 14.007 28.014 17.70
Oxygen 1 15.999 15.999 10.11
Total 29 - 158.245 100.00

Experimental Protocols & Methodology

The data presented in this guide are derived from theoretical calculations based on the
compound's structure as inferred from its IUPAC name.

Protocol for Molecular Weight Calculation

The molecular weight was determined using a standard computational method, which is
outlined in the workflow below.
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Parse IUPAC Name:
2-amino-N,N,3-trimethylpentanamide

Identify Parent Chain:
Pentanamide (5-Carbon Amide)

:

Identify & Place Substituents:
-NHz2 at C2
-CHs atC3
-2xCHs atN

Construct Molecular Structure

'

Count Atoms of Each Element:
C=8, H=18, N=2, O=1

'

(Determine Molecular Formula:)

CsH1sN20

Sum Atomic Weights:
(8C) + (18H) + (2N) + (10)

Calculate Final Molecular Weight:
158.25 g/mol

Click to download full resolution via product page

Caption: Workflow for calculating molecular weight from IUPAC name.
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Methodology:

o Nomenclature Analysis: The IUPAC name "2-amino-N,N,3-trimethylpentanamide” was
dissected to identify the parent alkane chain, primary functional group, and all substituents.

 Structural Elucidation: The parent structure (pentanamide) was drawn, and the substituents
(amino and methyl groups) were placed at their designated locants (positions C2, C3, and
N).

e Atom Count: All atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the final
structure were counted to determine the molecular formula.

e Mass Calculation: The count of each element was multiplied by its standard atomic weight.
The sum of these products yields the average molecular weight of the compound. The
monoisotopic mass was calculated using the mass of the most abundant isotopes of the
constituent elements.

Note on Experimental Verification

For empirical validation of molecular weight, a high-resolution mass spectrometry (HRMS)
experiment, such as ESI-TOF (Electrospray lonization Time-of-Flight), would be the standard
method. A detailed protocol would involve:

o Sample Preparation: Dissolving a synthesized and purified sample of the compound in a
suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

 Instrumentation: Infusion of the sample into the mass spectrometer.
» Data Acquisition: Analysis in positive ion mode to detect the protonated molecule [M+H]*.

o Data Analysis: The resulting mass spectrum would be analyzed to find the peak
corresponding to the exact mass of the protonated molecule, confirming the calculated
monoisotopic mass.

Disclaimer: This document is for informational purposes only. The properties described are
based on theoretical calculations and have not been empirically verified from public sources.
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 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-
amino-N,N,3-trimethylpentanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12460660#2-amino-n-n-3-trimethylpentanamide-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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